molecular formula C11H15ClFN3O B1527943 4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one hydrochloride CAS No. 1311315-93-1

4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one hydrochloride

Cat. No.: B1527943
CAS No.: 1311315-93-1
M. Wt: 259.71 g/mol
InChI Key: PIDARXIVOATCCT-UHFFFAOYSA-N
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Description

“4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one hydrochloride” is a chemical compound with the CAS Number: 1311317-69-7 . It has a molecular weight of 241.72 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is 4-[4-(aminomethyl)phenyl]-2-piperazinone hydrochloride . The InChI code is 1S/C11H15N3O.ClH/c12-7-9-1-3-10(4-2-9)14-6-5-13-11(15)8-14;/h1-4H,5-8,12H2,(H,13,15);1H .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study highlights the synthesis of flunarizine, a calcium channel blocker with vasodilating effects, antihistamine activity, and applications in treating migraines, dizziness, vestibular disorders, and epilepsy. The synthesis involves the condensation of N-cynnamylpiperazine with bis(4-fluorophenyl)chloromethane, showcasing the chemical versatility of related compounds (Shakhmaev, Sunagatullina, & Zorin, 2016).

Luminescent Properties and Photo-induced Electron Transfer

  • Research on novel piperazine substituted naphthalimide model compounds, including derivatives with hydrochloride salt forms, has shown interesting luminescent properties. These properties are indicative of potential applications in fluorescent probes and photo-induced electron transfer processes, which could be utilized in various scientific and technological fields (Gan, Chen, Chang, & Tian, 2003).

Antitumor and Antimicrobial Activities

  • A study focusing on the synthesis and evaluation of 1,2,4-triazole Schiff bases containing 1-[bi-(4-fluorophenyl)methyl]piperazine group revealed that these compounds exhibit significant inhibitory activity against tumor cells. This suggests potential applications in developing new antitumor agents (Ding, Zhang, Zhang, Mo, Li, & Zhao, 2016).
  • Another study synthesized novel 1,2,4-triazole derivatives with antimicrobial activities, indicating potential uses in combating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Neuroleptic-like Activities

  • Compounds similar to 4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one hydrochloride have been evaluated for neuroleptic-like activities. For example, a series of 3-phenyl-2-piperazinyl-5H-1-benzazepines showed potential neuroleptic activity, suggesting the relevance of such compounds in central nervous system disorders (Hino, Nagai, Uno, Masuda, Oka, & Karasawa, 1988).

Safety and Hazards

The compound has been classified under the GHS07 pictogram with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

4-[4-(aminomethyl)-2-fluorophenyl]piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O.ClH/c12-9-5-8(6-13)1-2-10(9)15-4-3-14-11(16)7-15;/h1-2,5H,3-4,6-7,13H2,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDARXIVOATCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=C(C=C(C=C2)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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